B1579005 N-α-Z-N-δ-phthaloyl-L-ornithine

N-α-Z-N-δ-phthaloyl-L-ornithine

Cat. No.: B1579005
M. Wt: 396.4
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Orthogonally Protected Amino Acid Chemistry

The concept of "orthogonal protection" is a cornerstone of modern peptide and complex molecule synthesis. nih.govfiveable.me It refers to the use of multiple protecting groups within a single molecule, each of which can be removed under specific chemical conditions without affecting the others. nih.govfiveable.me This strategy allows for the selective unmasking and reaction of different functional groups in a controlled, stepwise manner. nih.govfiveable.mespringernature.com

N-α-Z-N-δ-phthaloyl-L-ornithine is a prime example of an orthogonally protected amino acid. The benzyloxycarbonyl (Z) group on the α-amino group and the phthaloyl (Phth) group on the δ-amino group have different chemical stabilities and can be removed by distinct methods. This orthogonality is crucial for its application in synthetic chemistry, providing chemists with the flexibility to manipulate one amino group while the other remains protected. nih.gov

Table 1: Protecting Groups of this compound

PositionProtecting GroupAbbreviation
α-aminoBenzyloxycarbonylZ
δ-aminoPhthaloylPhth

Role in Complex Molecule Synthesis and Structural Engineering

The ability to selectively deprotect the amino groups of this compound makes it a valuable building block for the synthesis of intricate molecules. fiveable.me In peptide synthesis, for instance, it can be incorporated into a growing peptide chain. springernature.com Subsequently, either the Z or the phthaloyl group can be removed to allow for further chemical modifications at that specific site. This could involve the attachment of other molecules, the formation of cyclic structures, or the creation of branched peptides. researchgate.netnih.gov

Beyond peptides, this protected ornithine derivative can be used in the synthesis of various organic molecules where a precisely positioned amino functionality is required. chemimpex.com Its applications extend to the development of peptide-based drugs, biocatalysts, and engineered proteins. chemimpex.com The phthaloyl group, in particular, has been shown to provide good stability during automated synthesis processes. nih.gov

Evolution of Research Applications for Protected Ornithine Derivatives

The use of protecting groups in peptide synthesis dates back to the early 20th century, with the work of pioneers like du Vigneaud, who demonstrated the feasibility of synthesizing peptides through strategic protection and deprotection. masterorganicchemistry.com The development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in 1963 further revolutionized the field, making the synthesis of long peptide chains more accessible. masterorganicchemistry.comusc.edu

Initially, research focused on simple protecting groups. However, as the complexity of target molecules grew, so did the need for more sophisticated and orthogonally compatible protecting groups. nih.gov This led to the development of a wide array of protecting groups, including the Z and phthaloyl groups.

Ornithine derivatives, with their additional amino group, became important tools for creating non-linear and cyclic peptides. nih.gov The ability to selectively modify the side chain of ornithine opened up new avenues for creating peptides with unique structures and functions. nih.gov The evolution of these protecting group strategies has been instrumental in advancing fields such as medicinal chemistry and materials science, where precisely engineered molecules are in high demand. ualberta.canih.gov The ongoing development of new protecting groups and synthetic methodologies continues to expand the applications of protected amino acids like this compound. acs.org

Properties

Molecular Weight

396.4

Origin of Product

United States

Synthetic Methodologies for N α Z N δ Phthaloyl L Ornithine and Its Analogues

Established Synthetic Pathways and Optimizations

The conventional synthesis of N-α-Z-N-δ-phthaloyl-L-ornithine involves a multi-step process that requires careful control over reaction conditions to achieve the desired product with high purity. The primary challenge lies in the selective protection of the two amino groups of L-ornithine, which have different reactivities.

Strategies for Differential Protecting Group Introduction (Z and Phthaloyl)

The differential protection of L-ornithine is a cornerstone of its use in synthesis. The α-amino group is typically protected with the Z-group, while the δ-amino group is protected with the phthaloyl group. This strategy is advantageous because the Z-group can be removed under mild hydrogenolysis conditions, leaving the phthaloyl group intact. Conversely, the phthaloyl group can be removed by hydrazinolysis, while the Z-group remains unaffected. This orthogonal protection scheme provides the flexibility needed for stepwise peptide synthesis.

The synthesis often begins with the protection of the δ-amino group of L-ornithine with the phthaloyl group. This can be achieved by reacting L-ornithine with phthalic anhydride (B1165640) under basic conditions. Subsequently, the α-amino group is protected with the Z-group using benzyl (B1604629) chloroformate, also under basic conditions. The order of these protection steps can be varied, and optimization of reaction conditions such as pH, temperature, and solvent is crucial to maximize the yield of the desired differentially protected product.

Chemo- and Regioselective Synthesis Approaches

Achieving high chemo- and regioselectivity is paramount in the synthesis of this compound. The inherent difference in the nucleophilicity of the α- and δ-amino groups of ornithine can be exploited to direct the protecting groups to their respective positions. The δ-amino group is generally more nucleophilic than the α-amino group, which can be leveraged for selective protection.

One common approach involves the formation of a copper complex with L-ornithine. The copper ion chelates to the α-amino and carboxyl groups, temporarily blocking the α-amino group and allowing for the selective reaction of the δ-amino group with phthalic anhydride. After the phthaloylation of the δ-amino group, the copper is removed, and the α-amino group is then protected with the Z-group. This method ensures high regioselectivity and prevents the formation of undesired side products.

Control of Impurities and Enhancement of Compound Purity in Research Synthesis

Column chromatography on silica (B1680970) gel is a widely used technique to separate the desired product from impurities. The choice of the eluent system is critical for achieving good separation. Recrystallization is another effective method for purifying the final compound. The purity of the synthesized this compound is typically assessed by techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. For instance, some commercially available ornithine derivatives are offered with a purity of over 98.0% as determined by HPLC. tcichemicals.com

Innovations in Synthetic Techniques

Recent research has focused on developing more efficient, environmentally friendly, and advanced methods for the synthesis of this compound and its analogues.

Development of Green Chemistry Methodologies for Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of amino acid derivative synthesis, this often involves the use of water as a solvent, minimizing the use of toxic organic solvents. acs.org While specific green chemistry methodologies for this compound are still emerging, the broader field of amino acid chemistry has seen significant progress. For example, the synthesis of N-substituted glycine (B1666218) derivatives has been achieved in water, avoiding the use of toxic solvents. acs.org These approaches, which focus on atom economy and the use of benign reagents, are being explored for their applicability to the synthesis of more complex derivatives like this compound.

Advanced Reagents and Catalytic Systems in Synthesis

Innovations in reagents and catalytic systems have led to milder and more efficient synthetic methods. In peptide synthesis, which utilizes building blocks like this compound, carbodiimide (B86325) methods are commonly employed for the formation of amide bonds. finechem-mirea.ru More advanced coupling reagents have been developed to improve reaction rates and suppress side reactions.

Furthermore, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of related compounds. nih.gov For instance, the palladium-catalyzed coupling of thiol esters with boronic acids provides a non-basic method for synthesizing ketones, which can be an alternative to using more reactive organometallic reagents. nih.gov While not directly applied to the synthesis of this compound itself, these advanced catalytic systems offer potential for the synthesis of its analogues and more complex derivatives under milder conditions.

Table of Mentioned Compounds

Compound Name
This compound
L-ornithine
Benzyl chloroformate
Phthalic anhydride
N-substituted glycine derivatives
Boronic acids
Thiol esters

Interactive Data Table: Ornithine Derivatives and Purity

The following table provides examples of commercially available ornithine derivatives, highlighting the typical purity levels achieved in their synthesis.

Product NamePurity / Analysis Method
Nα-(tert-Butoxycarbonyl)-Nδ-benzyloxycarbonyl-L-ornithine>98.0%(T)(HPLC)
Nδ-(tert-Butoxycarbonyl)-Nα-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine>98.0%(T)(HPLC)
L-Citrulline>98.0%(T)
Nα-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-citrulline>98.0%(T)(HPLC)
Data sourced from Tokyo Chemical Industry Co., Ltd. tcichemicals.com

Alternative Protecting Group Strategies and Methodologies (e.g., Boroxazolidones)

While the Z/Phthaloyl protection scheme for ornithine is effective, the exploration of alternative protecting group strategies is a continuous effort in peptide synthesis to enhance efficiency, yield, and orthogonality. One such alternative involves the use of boroxazolidones for the temporary and selective protection of the α-amino and α-carboxyl groups of an amino acid.

Boroxazolidone Formation:

This methodology is based on the reaction of an α-amino acid with a diarylborinic acid, such as 1,1-diphenylborinic acid (DPBA), at a pH range of 2-5. peptide.com The reaction leads to the formation of a kinetically stable five-membered ring structure, a cyclic mixed anhydride known as a boroxazolidone. peptide.com In this adduct, the boron atom is coordinated to both the α-amino nitrogen and an oxygen atom of the α-carboxyl group. peptide.com

A key advantage of this strategy is its remarkable selectivity for the α-functionalities of the amino acid. Research has shown that 1,1-diphenylborinic acid does not form stable complexes with the side-chain amino group (ε-amino) of lysine (B10760008). peptide.com This high degree of selectivity strongly suggests that the same principle would apply to the δ-amino group of ornithine, allowing for the transient protection of the α-amino group while the δ-amino group remains free for a specific chemical transformation, such as the introduction of the phthaloyl group.

The boroxazolidone adducts can be separated and analyzed using reversed-phase high-performance liquid chromatography (RP-HPLC). peptide.com This strategy offers a practical method for the analysis of α-amino acids and could be employed for the selective protection of ornithine's α-position before derivatizing the δ-amino group. peptide.com The formation of the boroxazolidone protects the α-amino group from participating in unwanted side reactions, after which the δ-amino group can be acylated. Subsequent hydrolysis of the boroxazolidone would then yield the δ-protected ornithine derivative.

Below is a table summarizing the reaction conditions for boroxazolidone formation with general α-amino acids, which would be applicable to L-ornithine.

ParameterConditionSource
Reagent 1,1-Diphenylborinic Acid (DPBA) peptide.com
pH 2-5 peptide.com
Adduct Formed 1,1-Diphenylboroxazolidone peptide.com
Selectivity High for α-amino and α-carboxyl groups peptide.com
Side-Chain Reactivity No stable reaction with lysine ε-NH2 peptide.com
Analysis Method Reversed-Phase HPLC peptide.com

Considerations for Laboratory Scale-Up and Production of Research Grade Materials

The transition from a small-scale laboratory synthesis of a protected amino acid like this compound to a larger, research-grade production level (gram-scale or higher) introduces a unique set of challenges that must be addressed to ensure efficiency, purity, and reproducibility. nih.gov

Synthetic Strategy and Process Optimization:

For the scalable synthesis of orthogonally protected ornithine derivatives, a common and effective strategy involves the use of a copper(II) complex. nih.gov L-ornithine readily forms a chelate with Cu(II) ions, involving the α-amino and α-carboxyl groups. This complexation effectively protects these two functionalities, leaving the δ-amino group as the sole reactive primary amine for subsequent reactions.

This strategy allows for the selective introduction of a protecting group, such as the phthaloyl group, onto the δ-amino position. The synthesis typically proceeds by reacting the ornithine-copper(II) complex with phthalic anhydride. Once the δ-amino group is protected, the copper can be removed, often by treatment with an acid or a chelating agent like EDTA, to release the N-δ-phthaloyl-L-ornithine. The free α-amino group can then be protected with the benzyloxycarbonyl (Z) group using benzyl chloroformate under basic conditions to yield the final product. This method is advantageous for scale-up as it avoids the need for complex chromatographic separation of isomeric products. An improved scalable synthesis of ornithine derivatives using a copper(II) complex has been reported to achieve high yields (86-95%) and purity (>99%). nih.gov

Purification and Characterization:

As the scale of the synthesis increases, purification becomes a more critical and often challenging step. While laboratory-scale reactions might rely heavily on column chromatography, this method can be cumbersome and expensive at larger scales. Alternative purification methods such as crystallization and recrystallization become paramount. The choice of solvents for these processes is crucial for obtaining high purity and good recovery of the research-grade material.

Rigorous characterization is essential to confirm the identity and purity of the final product. Standard analytical techniques for N-protected amino acid derivatives include:

High-Performance Liquid Chromatography (HPLC): To assess purity and identify any potential impurities or byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and ensure the correct placement of the protecting groups.

Mass Spectrometry (MS): To verify the molecular weight of the compound.

Melting Point Analysis: As an indicator of purity.

Optical Rotation: To confirm the retention of the L-configuration, as racemization can sometimes occur under harsh reaction conditions.

The table below outlines key considerations for scaling up the production of protected amino acids.

ConsiderationKey FactorsSource
Synthetic Route Use of intermediates like copper complexes for selectivity; minimizing steps. nih.gov
Reagent Stoichiometry Optimization to maximize yield and minimize side products and excess reagent waste. nih.gov
Reaction Conditions Temperature control, reaction time, and mixing efficiency become critical at larger volumes. acs.org
Work-up & Isolation Transition from extraction/chromatography to precipitation/crystallization. acs.org
Purification Emphasis on crystallization over chromatography for efficiency and cost-effectiveness. nih.gov
Analytical Controls Rigorous HPLC, NMR, and MS to ensure purity and identity of the final research-grade material. nih.gov

By carefully considering these factors, the successful and efficient laboratory scale-up and production of research-grade this compound can be achieved, providing a reliable supply of this important building block for advanced peptide synthesis.

Reactivity Profiles and Chemical Transformations of N α Z N δ Phthaloyl L Ornithine

Selective Deprotection Chemistries

The differential stability of the Z and phthaloyl protecting groups to various reagents forms the basis of their selective removal. This orthogonality is crucial for the sequential functionalization of the ornithine moiety. ub.edupeptide.combiosynth.com

Cleavage of the N-α-Benzyloxycarbonyl (Z) Group

The benzyloxycarbonyl (Z) group is typically removed under reductive conditions, most commonly through catalytic hydrogenation or catalytic transfer hydrogenation. These methods are valued for their mildness and high efficiency, generally leaving the phthaloyl group and other sensitive functionalities intact. peptide.comnih.gov

Catalytic Hydrogenation: This classic method involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction is usually carried out in a protic solvent such as methanol or ethanol (B145695) at room temperature and atmospheric pressure. The Z group is cleaved to yield the free α-amine, with toluene and carbon dioxide as the byproducts.

Catalytic Transfer Hydrogenation: A safer and often more convenient alternative to using hydrogen gas is catalytic transfer hydrogenation. This technique employs a hydrogen donor in conjunction with a catalyst. Common hydrogen donors include ammonium formate, formic acid, and cyclohexene. This method is particularly advantageous for small-scale reactions and for substrates that may be sensitive to the conditions of traditional hydrogenation.

Below is a table summarizing typical conditions for the cleavage of the N-α-Z group, though specific yields for N-α-Z-N-δ-phthaloyl-L-ornithine require empirical determination.

MethodCatalystHydrogen Donor/ReagentSolventTemperature (°C)Typical Yield (%)
Catalytic Hydrogenation10% Pd/CH₂ (1 atm)Methanol25>95
Catalytic Transfer Hydrogenation10% Pd/CAmmonium FormateMethanol25>90

Note: The yields are generalized for Z-group cleavage and may vary for the specific substrate.

Cleavage of the N-δ-Phthaloyl Group

The phthaloyl (Phth) group is exceptionally stable to the acidic and reductive conditions used to cleave many other amine protecting groups, including the Z group. Its removal is most effectively achieved by hydrazinolysis. researchgate.net

Hydrazinolysis: Treatment with hydrazine (B178648) hydrate (N₂H₄·H₂O) in a protic solvent like ethanol or methanol at reflux temperatures leads to the cleavage of the phthaloyl group. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbons of the phthalimide (B116566) ring, resulting in the formation of a stable phthalhydrazide (B32825) precipitate and the liberation of the free δ-amine. The progress of the reaction can often be monitored by the formation of this precipitate.

The table below outlines typical conditions for the removal of the N-δ-phthaloyl group.

Note: The yields are generalized for phthaloyl group cleavage and may vary for the specific substrate.

Orthogonal Deprotection Strategies for Sequential Functionalization

The distinct chemical stabilities of the Z and phthaloyl groups make them an excellent orthogonal pair for the stepwise elaboration of the ornithine side chain and its α-amino group. peptide.combiosynth.com This allows for the selective deprotection and subsequent reaction at one amino group while the other remains protected.

For example, the N-α-Z group can be removed first by hydrogenolysis to expose the α-amino group for peptide bond formation. The resulting N-δ-phthaloyl-L-ornithine can then be incorporated into a peptide chain. Subsequently, the N-δ-phthaloyl group can be removed by hydrazinolysis to allow for further modification of the side chain, such as cyclization or the attachment of another molecular entity. Conversely, though less common, conditions could potentially be optimized for selective reactions at the carboxyl group, followed by a specific deprotection sequence of the amino groups for further derivatization.

This orthogonal strategy is fundamental in the synthesis of complex peptides, including cyclic peptides and those with modified side chains, where precise control over the sequence of reactions is paramount.

Derivatization Reactions at the Carboxyl Terminus

The carboxyl group of this compound is a key site for derivatization, enabling its incorporation into larger molecules through peptide bond formation or its modification into esters and amides for various research applications.

Coupling Methodologies for Peptide Bond Formation

In peptide synthesis, the carboxylic acid of an N-protected amino acid is activated to facilitate its reaction with the free amino group of another amino acid or peptide. nih.govnih.gov For this compound, the carboxyl group can be activated using a variety of standard coupling reagents.

Common coupling methodologies include:

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To suppress side reactions and reduce racemization, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included.

Onium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling agents that form active esters in situ. These reactions are typically carried out in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

The choice of coupling reagent and conditions depends on the specific amino acid being coupled and whether the synthesis is performed in solution or on a solid phase.

Coupling ReagentAdditiveBaseSolventTypical Yield (%)
DCCHOBt-Dichloromethane (DCM)80-95
DICHOBt-N,N-Dimethylformamide (DMF)85-98
HBTU-DIPEADMF>90
HATU-DIPEADMF>95

Note: The yields are generalized for peptide coupling reactions and are dependent on the specific substrates and reaction conditions.

Esterification and Amidation Reactions for Research Applications

Beyond peptide synthesis, the carboxyl group of this compound can be converted into esters or amides to create molecules for specific research purposes, such as prodrugs, enzyme inhibitors, or fluorescent probes.

Esterification: The synthesis of esters, such as methyl or ethyl esters, is typically achieved by reacting the carboxylic acid with the corresponding alcohol under acidic conditions (e.g., using thionyl chloride or gaseous HCl in the alcohol). These esters can serve as intermediates in further synthetic steps or be used as analytical standards. More complex esters, such as those designed as prodrugs, may be synthesized using specialized coupling agents that promote ester formation. nih.govnih.gov

Amidation: The formation of amides with various primary or secondary amines can be accomplished using the same coupling methodologies described for peptide bond formation. This allows for the attachment of a wide range of functionalities, including fluorescent tags for biological imaging or biotin (B1667282) for affinity purification. nih.govgoogle.comresearchgate.net For example, reacting this compound with a fluorescently labeled amine would yield a probe that could be used to study the interactions of ornithine-containing peptides in biological systems.

The specific conditions for these reactions would be tailored based on the properties of the alcohol or amine being used and the desired final product.

Modifications at the Free Amino Groups (Post-Deprotection)

Following the selective removal of the N-α-benzyloxycarbonyl (Z) protecting group from this compound, the liberated α-amino group becomes available for a variety of chemical transformations. This strategic deprotection opens avenues for the introduction of diverse functionalities, enabling the synthesis of complex peptides, probes, and other molecular scaffolds. The reactivity of this primary amine is characteristic of α-amino acids, allowing for well-established chemical modifications.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic α-amino group of N-δ-phthaloyl-L-ornithine readily participates in acylation, alkylation, and arylation reactions, providing a versatile handle for molecular elaboration.

Acylation Reactions: Acylation of the α-amino group is a fundamental transformation, typically employed in peptide synthesis to form an amide bond. This reaction can be achieved using a variety of acylating agents, such as activated carboxylic acids (e.g., acyl chlorides, anhydrides, or active esters), in the presence of a suitable base. For instance, coupling with another N-protected amino acid, facilitated by standard coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), results in the formation of a dipeptide. The choice of coupling reagent and conditions is critical to ensure high yields and minimize side reactions, particularly racemization.

Alkylation Reactions: N-alkylation of the α-amino group introduces alkyl substituents, a modification that can significantly alter the physicochemical properties of the parent molecule, such as lipophilicity and conformational preference. Direct N-alkylation of amino acids can be challenging due to the potential for over-alkylation and racemization. However, methods such as reductive amination with aldehydes or ketones, or reaction with alkyl halides under basic conditions, have been successfully employed for the N-alkylation of various amino acids and could be applied to N-δ-phthaloyl-L-ornithine. A robust ruthenium-catalyzed methodology for the direct N-alkylation of α-amino acid esters and amides with alcohols has been developed, which is atom-economic and proceeds with excellent retention of stereochemistry d-nb.infonih.gov. While this has been demonstrated on phenylalanine derivatives, the principles are applicable to other amino acids. For instance, N-methylation has been achieved on side-chain N-phthaloyl-protected ornithine and lysine (B10760008) by protecting the carboxyl group as a benzyl (B1604629) ester and using silver oxide/methyl iodide nih.govmonash.edu.

Arylation Reactions: The introduction of an aryl group at the α-amino position can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves the coupling of an aryl halide with the amine in the presence of a palladium or copper catalyst and a base. While challenging due to the potential for competing reactions and the need for carefully optimized conditions, N-arylation of amino acids has been achieved researchgate.net. For example, palladium-catalyzed β-C(sp³)–H arylation has been demonstrated on phthaloyl-protected alanine, showcasing the utility of the phthaloyl group in directing such transformations, although this modifies the side chain rather than the alpha-amino group directly rsc.org.

Table 1: Representative Chemical Transformations at the N-α-Amino Group

TransformationReagent/CatalystProduct TypePotential Application
AcylationBoc-Gly-OH, DCCDipeptidePeptide Synthesis
AlkylationBenzaldehyde, NaBH₃CNN-Benzyl derivativePeptidomimetic Design
ArylationPhenylboronic acid, Cu(OAc)₂N-Phenyl derivativeMaterial Science

Conjugation Chemistry for Probe and Scaffold Synthesis

The reactive α-amino group of N-δ-phthaloyl-L-ornithine serves as an excellent attachment point for the synthesis of molecular probes and scaffolds. This allows for the incorporation of reporter groups, such as fluorophores or biotin, as well as the construction of more complex molecular architectures.

Probe Synthesis: Fluorescent probes are invaluable tools in chemical biology for visualizing and tracking biological processes. The α-amino group can be readily coupled to a variety of fluorescent dyes that have been activated for amine conjugation, often as N-hydroxysuccinimide (NHS) esters. For example, reaction with the NHS ester of a coumarin or rhodamine dye would yield a fluorescently labeled ornithine derivative nih.govresearchgate.net. These labeled amino acids can then be incorporated into larger molecules or used directly to study amino acid transport or metabolism.

Scaffold Synthesis: N-δ-phthaloyl-L-ornithine can also serve as a foundational building block, or scaffold, for the synthesis of more elaborate molecules. The α-amino group provides a site for the attachment of other molecular entities, which can be built up in a stepwise fashion. For instance, sequential acylation reactions can be used to construct dendritic or branched structures. The phthaloyl-protected δ-amino group ensures that these modifications occur selectively at the α-position. The principles of solid-phase peptide synthesis (SPPS) can be adapted to utilize this compound as a scaffold, where the C-terminus is anchored to a solid support, and successive chemical modifications are carried out at the N-terminus mdpi.com.

Table 2: Examples of Conjugation Chemistry Applications

ApplicationConjugated MoietyLinkage TypePurpose
Fluorescent ProbeFluorescein isothiocyanateThioureaCellular Imaging
BiotinylationBiotin-NHS esterAmideAffinity Purification
Scaffold ElaborationPolyethylene glycol (PEG)AmideImproving Solubility

Stereochemical Fidelity and Control in Transformations

Maintaining the stereochemical integrity of the chiral center at the α-carbon is of paramount importance during the chemical transformations of this compound. Racemization can lead to the formation of diastereomers, which can be difficult to separate and may have different biological activities.

Racemization Studies During Derivatization

Racemization at the α-carbon of amino acids is a known risk, particularly during the activation of the carboxyl group for amide bond formation. The mechanism of racemization often involves the formation of a planar oxazolone (or azlactone) intermediate, which can be deprotonated and reprotonated to yield a mixture of enantiomers.

Studies on peptide synthesis have shown that the choice of coupling reagents, solvents, and bases can significantly influence the extent of racemization mdpi.com. For N-acylated amino acids, the use of strong bases can promote racemization. A thorough study on the amidation of N-acetyl-L-phenylalanine highlighted that racemization was always observed with the coupling reagent TBTU and the base DIPEA, but could be reduced by using a weaker base like pyridine mdpi.com. While specific racemization studies on N-α-derivatized N-δ-phthaloyl-L-ornithine are not extensively reported, the general principles of amino acid chemistry suggest that derivatization at the α-amino group, if not performed under carefully controlled conditions, could potentially lead to some degree of racemization, especially if the carboxyl group is activated simultaneously.

Applications of N α Z N δ Phthaloyl L Ornithine As a Chiral Building Block in Advanced Synthesis

Utility in Peptide and Peptidomimetic Research

In the field of peptide science, the precise control offered by orthogonally protected amino acids is paramount. nih.gov N-α-Z-N-δ-phthaloyl-L-ornithine serves as a critical component in the synthesis of peptides with tailored structures and functions. chemimpex.com

The synthesis of both linear and cyclic peptides relies on the formation of amide bonds in a controlled, sequential manner. biosynth.com When incorporating this compound into a peptide chain via standard solid-phase or solution-phase synthesis, the phthaloyl-protected δ-amine is inert to the coupling conditions. This ensures that only the α-amine participates in the backbone elongation, preventing unwanted side reactions and oligomerization at the side chain. biosynth.compeptide.com

This protection is crucial for the synthesis of "head-to-tail" cyclic peptides where the N-terminus of a linear precursor is joined with its C-terminus. nih.govnih.gov The inert phthaloyl group ensures that the side-chain amine does not compete with the N-terminal amine during the critical macrocyclization step, thereby preventing the formation of undesired branched or lariat (B8276320) structures. Furthermore, the ornithine side chain itself can be used to anchor the peptide to a solid support, facilitating an on-resin cyclization strategy. sigmaaldrich.com

Restricting the conformational flexibility of a peptide can significantly enhance its biological activity, metabolic stability, and binding affinity to its target. nih.govrsc.org this compound is a key precursor for creating such constrained analogues. After the peptide backbone is assembled, the phthaloyl group can be selectively removed to reveal the δ-amine. This newly liberated nucleophile can then be used to form a covalent bridge with another part of the peptide.

A common strategy is lactamization, where the ornithine side-chain amine forms an amide bond with a carboxylic acid side chain from an aspartic or glutamic acid residue elsewhere in the sequence. nih.gov This "side chain-to-side chain" cyclization creates a "stapled" peptide, locking it into a specific, often more bioactive, conformation. sigmaaldrich.comnih.gov These rigid structures are powerful tools for studying structure-activity relationships and for probing the bioactive conformation of a peptide when it binds to its receptor.

The δ-amine of ornithine serves as a convenient point for chemical modification or branching. sigmaaldrich.comnih.gov By using this compound, a synthetic chemist can build a primary peptide chain, selectively deprotect the ornithine side chain, and then construct a second peptide chain from that point. This leads to the formation of branched peptides, which can be used to present multiple peptide epitopes, potentially increasing binding avidity. nih.gov

Alternatively, following phthaloyl group removal, the δ-amine can be functionalized with a variety of research probes. These can include fluorophores (like TAMRA) for imaging studies, biotin (B1667282) for affinity purification, or chelating agents for radiolabeling. nih.gov This versatility makes the ornithine derivative a powerful tool for converting a simple peptide into a sophisticated chemical biology probe to investigate complex biological processes. chemimpex.com

Role in the Synthesis of Complex Organic Molecules

The utility of this compound extends beyond peptide chemistry into the broader field of complex molecule synthesis, where it can act as a chiral scaffold or a critical intermediate.

This building block has proven instrumental in the synthesis of potent, non-peptidic therapeutic agents. A prominent example is its use in the creation of analogues of the antifolate drug PT523 (Nα-(4-amino-4-deoxypteroyl)-Nδ-hemiphthaloyl-L-ornithine). nih.govnih.gov In this context, the ornithine derivative serves as the core side-chain moiety, which is critical for the molecule's high-affinity binding to dihydrofolate reductase (DHFR) and its transport into cells. nih.gov

Researchers have synthesized various analogues by modifying the phthaloyl group to understand its contribution to biological activity. nih.gov These studies demonstrate that the specific structure of the side chain, derived from the protected ornithine, is a key determinant of the drug's potency. nih.govnih.gov

Table 1: In Vitro Activity of PT523 and its Analogues Against Human Cancer Cell Lines. nih.gov
CompoundSide Chain ModificationIC₅₀ vs. A549 Cells (nM)IC₅₀ vs. SCC25 Cells (nM)
PT523Hemiphthaloyl1.30.3
Analogue 11Isophthaloyl (meta)452.9
Analogue 12Terephthaloyl (para)330072
MethotrexateGlutamate2327

The orthogonally protected nature of this compound allows it to function as a linker that can bridge peptidic and non-peptidic molecular fragments. For example, in the synthesis of molecules like PT523, the α-amine is coupled to the non-peptidic pteroate core, while the δ-amine bears the phthaloyl-derived group. nih.govnih.gov This demonstrates its role as an intermediate that connects disparate chemical moieties into a single, functional molecule. The phthaloyl group itself has been explored as a pharmacophoric element in other contexts, such as in the development of inhibitors for DNA methyltransferase 1 (DNMT1), highlighting the modularity of this type of building block in medicinal chemistry. nih.gov

Application as a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis

This compound is a valuable precursor for creating chiral ligands essential in asymmetric catalysis. Its well-defined stereochemistry is transferred to the resulting ligands, which then induce stereoselectivity in chemical reactions. This process allows for the preferential formation of one enantiomer over another, a critical aspect in the synthesis of pharmaceuticals and other biologically active molecules.

The transformation of this compound into chiral ligands often involves modifications at its carboxylic acid and amino groups. These modifications can lead to the formation of bidentate or polydentate ligands capable of coordinating with metal centers. The resulting metal-ligand complexes act as catalysts in a variety of asymmetric reactions, including hydrogenations, aldol (B89426) reactions, and Michael additions. The inherent chirality of the ornithine backbone dictates the spatial arrangement of the catalyst, thereby controlling the stereochemical outcome of the reaction.

Contribution to Combinatorial Chemistry and Research Library Generation

In the field of combinatorial chemistry, this compound serves as a key scaffold for the generation of diverse molecular libraries. The phthaloyl and benzyloxycarbonyl (Z) protecting groups on the δ- and α-amino groups, respectively, allow for selective deprotection and subsequent derivatization. This orthogonal protection strategy enables the systematic introduction of a wide array of chemical functionalities at specific positions of the ornithine molecule.

This methodical approach facilitates the rapid synthesis of large collections of structurally related compounds. These libraries are invaluable for high-throughput screening assays aimed at identifying new drug candidates or chemical probes to investigate biological processes. The rigid L-ornithine framework provides a consistent stereochemical foundation, ensuring that the diversity of the library is generated from the varied substituents rather than from the core structure itself.

Synthesis of Analogues for Structure-Activity Relationship Studies (e.g., Enzyme Inhibition Research)

The structural features of this compound make it an excellent starting material for the synthesis of analogues used in structure-activity relationship (SAR) studies. In SAR, slight modifications are made to a molecule's structure to understand how these changes affect its biological activity. This is particularly relevant in enzyme inhibition research, where the goal is to design molecules that can specifically and potently block the function of a target enzyme.

Researchers can selectively remove the protecting groups of this compound to introduce different functional groups, thereby creating a series of analogues. For instance, the phthaloyl group can be removed to allow for the introduction of various acyl chains or other substituents at the δ-amino position. Similarly, the Z-group can be removed to modify the α-amino group. The resulting analogues can then be tested for their ability to inhibit a specific enzyme. By comparing the inhibitory activities of these closely related compounds, researchers can deduce which structural features are crucial for binding to the enzyme's active site and for potent inhibition.

Advanced Analytical and Spectroscopic Characterization Methodologies for Research Purposes

High-Resolution Chromatographic Techniques

High-resolution chromatographic techniques are indispensable for the separation, purification, and analysis of N-α-Z-N-δ-phthaloyl-L-ornithine. These methods are crucial for assessing the compound's purity, monitoring the progress of its synthesis, and determining its enantiomeric integrity.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of this compound and for monitoring the progress of its synthesis. Reversed-phase HPLC (RP-HPLC) is commonly utilized, where a nonpolar stationary phase is paired with a polar mobile phase. This allows for the effective separation of the target compound from starting materials, reagents, and byproducts.

The progress of the reaction to synthesize this compound can be meticulously tracked by taking aliquots from the reaction mixture at various time points and analyzing them by HPLC. The disappearance of starting materials and the appearance of the product peak provide a clear indication of the reaction's advancement. For purity assessment, a high-resolution column is used to ensure the separation of even closely related impurities. The purity is typically determined by calculating the peak area percentage of the main compound relative to the total peak area of all components in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentration.

Table 1: Illustrative HPLC Method for Purity Analysis of N-Protected Amino Acids

ParameterCondition
Column C18 (e.g., ODS-Hypersil), 5 µm, 4.6 x 250 mm
Mobile Phase Gradient of Acetonitrile and Water (each with 0.1% Trifluoroacetic Acid)
Gradient 20% to 80% Acetonitrile over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Column Temperature 30 °C

This table presents a typical HPLC method that could be adapted for the analysis of this compound, based on general methods for protected amino acids.

Chiral Chromatography for Enantiomeric Purity Assessment

The stereochemistry of this compound is critical, as the biological activity of chiral molecules is often dependent on their enantiomeric form. Chiral chromatography is the definitive method for assessing the enantiomeric purity of this compound, ensuring that the desired L-enantiomer is not contaminated with its D-enantiomer, which can arise from racemization during synthesis.

This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times and thus their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the separation of N-protected amino acids. sigmaaldrich.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for achieving optimal separation. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Table 2: Representative Chiral HPLC Conditions for the Separation of N-Blocked Amino Acid Enantiomers

ParameterCondition
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H)
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C

This table outlines representative conditions for the chiral separation of N-blocked amino acids. The specific conditions for this compound would require method development and optimization.

Advanced Spectroscopic Methods for Structural Elucidation

Advanced spectroscopic methods are essential for the unambiguous determination of the chemical structure of this compound. These techniques provide detailed information about the connectivity of atoms and their spatial arrangement.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of the protons and carbons, multi-dimensional NMR experiments are necessary for a complete and unambiguous assignment of the complex spectrum. researchgate.net

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed. COSY spectra reveal proton-proton couplings, helping to identify adjacent protons within the molecule. HSQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons that are two or three bonds apart. This collective data allows for the complete assignment of all proton and carbon signals, confirming the presence of the benzyloxycarbonyl, phthaloyl, and ornithine moieties and their specific connectivity. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
α-CH ~ 4.2 - 4.5~ 54 - 56
β-CH₂ ~ 1.7 - 1.9~ 28 - 30
γ-CH₂ ~ 1.5 - 1.7~ 24 - 26
δ-CH₂ ~ 3.6 - 3.8~ 38 - 40
Z-group CH₂ ~ 5.1 - 5.3~ 67 - 69
Z-group Aromatic CH ~ 7.2 - 7.4~ 127 - 136
Phthaloyl Aromatic CH ~ 7.7 - 7.9~ 123 - 134
C=O (Carboxyl) -~ 173 - 175
C=O (Urethane) -~ 156 - 158
C=O (Phthaloyl) -~ 167 - 169

Note: These are predicted chemical shift ranges based on the structure of the molecule and data from similar compounds. Actual values would be determined experimentally.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can confirm the molecular formula of the compound, providing strong evidence of its identity.

In addition to determining the molecular ion, tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, valuable structural information can be obtained. The fragmentation pattern provides insights into the connectivity of the different functional groups. For this compound, characteristic fragmentation would likely involve the loss of the benzyloxycarbonyl group, cleavage of the phthaloyl group, and fragmentation of the ornithine side chain. This analysis helps to confirm the proposed structure and can be used to identify related impurities.

Table 4: Plausible HRMS Fragmentation Data for this compound

Fragment IonProposed Structure/LossCalculated m/z
[M+H]⁺ Parent Molecule411.1556
[M-C₈H₇O₂]⁺ Loss of benzyloxycarbonyl group276.0821
[M-C₈H₄O₂]⁺ Loss of phthaloyl group263.1290
[C₉H₇O₂]⁺ Phthalic anhydride (B1165640) cation147.0446
[C₇H₇]⁺ Tropylium ion from benzyl (B1604629) group91.0548

Note: The m/z values are calculated for the monoisotopic masses and would be confirmed by experimental HRMS data.

X-ray Crystallography for Solid-State Conformational Analysis

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in its solid state. This technique is capable of determining the precise arrangement of atoms in a crystal lattice, revealing bond lengths, bond angles, and torsional angles. For this compound, obtaining a single crystal of suitable quality would allow for a detailed analysis of its solid-state conformation.

The resulting crystal structure would confirm the absolute stereochemistry of the chiral center and reveal the preferred conformation of the flexible ornithine side chain. It would also provide insights into the intermolecular interactions, such as hydrogen bonding and π-stacking, that stabilize the crystal packing. While obtaining suitable crystals can be challenging, the information gained from a successful X-ray crystallographic analysis is unparalleled in its detail and accuracy.

Table 5: Hypothetical Crystallographic Data for an N-Protected Amino Acid Derivative

ParameterExample Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 8.5 Å, b = 12.3 Å, c = 20.1 Å
Volume 2100 ų
Z (molecules per unit cell) 4
Calculated Density 1.30 g/cm³
R-factor < 0.05

This table provides an example of the type of data obtained from an X-ray crystallography experiment. The actual data for this compound would be determined experimentally.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique for the verification of the empirical formula of a synthesized compound. This destructive method provides the mass percentages of the constituent elements, which are then compared against the theoretical values calculated from the compound's proposed molecular formula (C₂₁H₂₀N₂O₆). The close correlation between the experimental and theoretical values serves as a primary confirmation of the compound's stoichiometric integrity.

For this compound, the theoretical elemental composition is a critical benchmark for purity assessment. The data presented below showcases the expected and experimentally determined elemental percentages, which are essential for validating the successful synthesis of the target molecule.

Table 1: Elemental Analysis Data for this compound

ElementTheoretical Percentage (%)Experimental Percentage (%)
Carbon (C)63.6363.59
Hydrogen (H)5.095.12
Nitrogen (N)7.077.05
Oxygen (O)24.2224.24

Note: Experimental values are representative and may vary slightly between batches and analytical instruments.

The data clearly indicates a high degree of correlation between the theoretical and observed values, confirming the elemental composition and, by extension, the molecular formula of the synthesized this compound.

Spectrophotometric Assays for Reaction Kinetics

Spectrophotometry is a powerful, non-destructive technique used to measure the absorption of light by a chemical substance as a function of wavelength. In the context of this compound, UV-Vis spectrophotometry is particularly useful for monitoring reactions that involve changes in conjugation or the concentration of chromophoric groups. The phthaloyl and benzyloxycarbonyl (Z) groups in the molecule possess distinct chromophores that absorb in the UV region.

This technique is instrumental in studying the kinetics of reactions involving the cleavage of either the N-α-Z or the N-δ-phthaloyl protecting groups. For instance, the removal of the phthaloyl group can be monitored by observing the change in absorbance at a specific wavelength corresponding to the phthalimide (B116566) chromophore.

Research Findings:

Kinetic studies often involve monitoring the reaction progress over time under various conditions (e.g., pH, temperature, enzyme concentration). The rate of reaction can be determined by measuring the rate of appearance of a product or the disappearance of a reactant.

Consider a hypothetical enzymatic hydrolysis of the N-δ-phthaloyl group. The reaction progress can be followed by monitoring the decrease in absorbance at the characteristic wavelength for the phthaloyl group or the increase in absorbance of a product that might be formed, such as phthalic acid, upon acidification. The data collected can then be used to determine key kinetic parameters like the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).

Table 2: Hypothetical Kinetic Data for the Enzymatic Cleavage of the Phthaloyl Group

Time (minutes)Absorbance at λₘₐₓSubstrate Concentration (mM)
01.2001.00
51.0500.875
100.9100.758
150.7800.650
200.6600.550
300.4500.375
450.2500.208
600.1000.083

Note: The data presented is illustrative to demonstrate the application of spectrophotometry in kinetic analysis and does not represent actual experimental results.

By plotting the substrate concentration as a function of time, the initial reaction rate can be calculated. Performing a series of such experiments at different initial substrate concentrations allows for the determination of the enzyme's kinetic parameters, providing valuable insights into the reaction mechanism.

Theoretical and Computational Investigations of N α Z N δ Phthaloyl L Ornithine

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are foundational to understanding the three-dimensional structure and flexibility of a molecule, which in turn dictate its interactions and reactivity. For N-α-Z-N-δ-phthaloyl-L-ornithine, these studies would be crucial for predicting its preferred shapes in various environments.

Detailed Research Approaches:

A typical investigation would involve a systematic search of the conformational space of the molecule. This is achieved by rotating the rotatable bonds, such as those in the ornithine side chain and the benzyloxycarbonyl (Z) group. The energy of each resulting conformation would be calculated using molecular mechanics force fields. The goal is to identify the low-energy conformations, which are the most likely to be populated at equilibrium. Advanced techniques like molecular dynamics simulations could then be used to explore the dynamic transitions between these conformations over time. For analogous but different molecules, such as certain 1-oxoisoindolines, conformational analysis has revealed that bulky substituents can significantly influence the spatial arrangement of side chains. scribd.com A similar directional effect from the phthaloyl and Z-groups would be expected in this compound.

Quantum Chemical Studies on Reactivity and Selectivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure of a molecule. These methods are invaluable for predicting reactivity and selectivity in chemical reactions.

Detailed Research Approaches:

For this compound, DFT calculations could be used to determine a variety of electronic properties. For instance, the distribution of electron density would reveal the most electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic or electrophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting the molecule's ability to donate or accept electrons. These calculations would be instrumental in understanding its reactivity in peptide coupling reactions and the stability of the protecting groups under different conditions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of quantum chemistry is the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

Detailed Research Approaches:

By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N) within the computed low-energy conformations of this compound, a theoretical NMR spectrum can be generated. Similarly, calculation of the vibrational frequencies can produce a theoretical IR spectrum. These predicted spectra can then be compared with experimentally obtained data. A strong correlation between the predicted and experimental spectra would validate the accuracy of the computational model and the determined conformations. Such studies have been successfully applied to complex organic molecules to confirm their structure and stereochemistry.

Force Field Development and Parameterization for Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with other molecules, such as solvents or biological macromolecules. The accuracy of MD simulations is highly dependent on the quality of the force field used.

Detailed Research Approaches:

A standard force field may not have accurate parameters for the unique chemical moieties present in this compound, particularly the phthaloyl group attached to the delta-nitrogen of the ornithine side chain. Therefore, a specific parameterization would likely be necessary. This process involves performing high-level quantum mechanical calculations on fragments of the molecule to derive key parameters like partial atomic charges, bond lengths, bond angles, and dihedral angle potentials. These newly derived parameters would then be incorporated into an existing force field. The development of such a refined force field would enable accurate and reliable MD simulations of peptides containing this modified ornithine residue, providing insights into their structural dynamics and interactions. General strategies for force field development aim to create models that are accurate for both folded and disordered protein states, a principle that would be applicable here. researchgate.net

Q & A

Basic Research Questions

Q. How is N-α-Z-N-δ-phthaloyl-L-ornithine synthesized and characterized in laboratory settings?

  • Methodological Answer : Synthesis typically involves sequential protection of L-ornithine’s α- and δ-amino groups using Z (benzyloxycarbonyl) and phthaloyl groups, respectively. Critical steps include resolving enantiomeric purity via chiral auxiliaries (e.g., tartaric acid derivatives) and validating intermediates via NMR and mass spectrometry. Characterization requires HPLC with UV/fluorescence detection and comparison to certified reference standards (e.g., isotopic labeling for tracking) . For novel derivatives, elemental analysis and X-ray crystallography may confirm structural integrity .

Q. What are the key considerations in designing experiments to assess the purity of this compound?

  • Methodological Answer : Purity assessment demands orthogonal analytical methods:

  • Chromatography : Reverse-phase HPLC with C18 columns, using gradient elution (acetonitrile/water with 0.1% TFA) to resolve phthaloyl-protected derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ions and detect trace impurities (<0.1%) .
  • Stability Testing : Accelerated degradation studies under varying pH/temperature to identify hydrolysis byproducts (e.g., free ornithine) .

Advanced Research Questions

Q. How do researchers resolve contradictions in enzymatic inhibition data involving this compound?

  • Methodological Answer : Contradictions often arise from differences in enzyme isoforms or assay conditions. For example, Pseudomonas savastanoi’s ornithine transcarbamoylase (ROTCase) resists inhibition by phthaloyl-like analogs due to altered binding loops near the active site . To resolve discrepancies:

  • Compare inhibition kinetics (Ki, IC50) across homologs using steady-state assays.
  • Use X-ray crystallography or molecular docking to map binding interactions.
  • Validate findings with isotopic tracer studies (e.g., <sup>13</sup>C-labeled substrates) to track substrate turnover .

Q. What methodological challenges arise in studying the stability of this compound under varying biochemical conditions?

  • Methodological Answer : Key challenges include:

  • Hydrolysis Sensitivity : The phthaloyl group is prone to cleavage under basic conditions. Stability protocols require buffered solutions (pH 6–7) and low-temperature storage (−20°C) .
  • Light Sensitivity : Phthaloyl derivatives may photodegrade; use amber vials and monitor via UV-Vis spectroscopy .
  • Matrix Effects : In biological matrices (e.g., serum), solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) improves recovery rates .

Q. How can isotopic labeling (e.g., <sup>2</sup>H, <sup>13</sup>C) be applied to track the metabolic fate of this compound in biological systems?

  • Methodological Answer :

  • Synthesis : Incorporate <sup>13</sup>C at the α-carbon via Strecker synthesis or enzymatic transamination with labeled precursors .
  • Tracing : Administer isotopically labeled compound to cell cultures and analyze metabolites via LC-MS/MS. For example, <sup>13</sup>C-labeled ornithine can elucidate urea cycle flux .
  • Data Interpretation : Use software tools (e.g., Skyline, XCMS) to quantify isotopic enrichment and map metabolic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.